N-(4-エトキシベンゾ[d]チアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized and studied for its antibacterial activity . It combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was evaluated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用
- 新規抗菌活性: この化合物のいくつかの誘導体は、抗菌効果について合成および試験されました。注目すべきは、いくつかの化合物がグラム陰性菌とグラム陽性菌の両方に対して強力な活性を示したことでした。特に、4-tert-ブチルおよび4-イソプロピル置換基を持つ化合物は、複数の株に対して魅力的な抗菌効果を示しました。イソプロピル置換誘導体は、黄色ブドウ球菌およびキサントモナス・キシロソキシダンに対して、3.9 μg/mLの低い最小阻害濃度(MIC)を示しました。 重要なことに、薬物-ペプチド複合体(細胞透過性ペプチドオクタアルギニンと形成された)は、より速い殺傷速度論およびヒト赤血球に対する無視できる溶血活性を含む、独特の作用機序を示しました .
抗炎症の可能性
抗菌活性に直接関連していませんが、ベンゾチアゾール含有化合物は、その抗炎症効果について調査されてきました。この化合物の2-(4-アミノフェニル)ベンゾチアゾール部分は、さまざまな生物活性分子に存在します。 これらのいくつかは抗炎症特性を示し、この構造モチーフをさらなる調査のために興味深いものにしており .
その他の潜在的な用途
この特定の化合物に関する具体的な研究は限られていますが、ベンゾチアゾール誘導体は、抗腫瘍、抗けいれん、抗糖尿病、神経保護活性など、さまざまな文脈で調査されてきました . この化合物を使用したこれらの用途の直接的な証拠はありませんが、将来の研究のための道を示唆しています。
作用機序
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity . These compounds are often used in the synthesis of hybrid antimicrobials, combining the effects of two or more agents for a more potent antibacterial therapeutic strategy .
Mode of Action
It’s worth noting that similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . The distinctive mode of action of these compounds is often due to their ability to form complexes with cell-penetrating peptides, leading to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-inflammatory activities, suggesting potential involvement in inflammatory pathways .
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity, indicating that they may lead to the death of bacterial cells .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other agents, as seen in the case of hybrid antimicrobials .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the pathogenesis of tuberculosis, such as the enzyme DprE1 .
Cellular Effects
Benzothiazole derivatives have been reported to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
Benzothiazole derivatives have been suggested to exert their effects at the molecular level through interactions with biomolecules and changes in gene expression .
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSHYRHMLPJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。